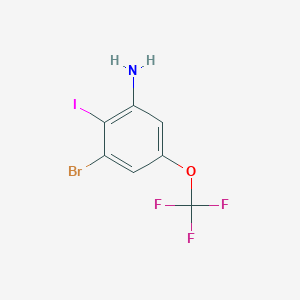

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

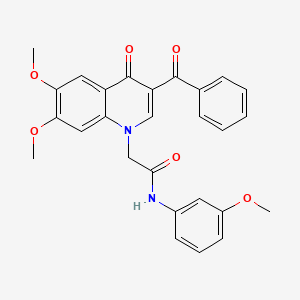

説明

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .科学的研究の応用

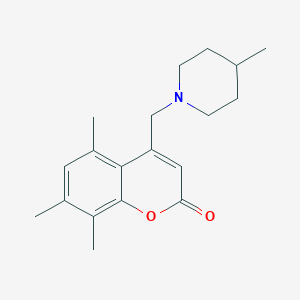

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

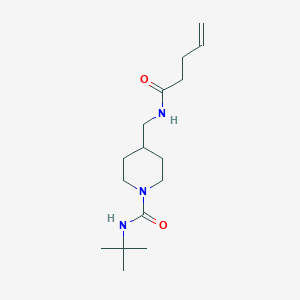

- Field : Medicinal Chemistry

- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

- Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

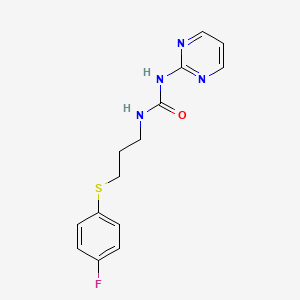

- Field : Biochemical Research

- Application : 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, was used in the synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

Synthesis of Anti-depressant Molecules

Inhibition of Hepatitis C Virus (HCV) NS3 Protease

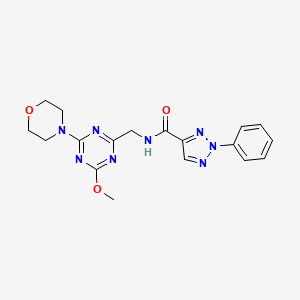

- Field : Organic Chemistry

- Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .

- Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .

- Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .

- Field : Polymer Chemistry

- Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

- Field : Organic Chemistry

- Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

Synthesis of Trifluoromethyl Ethers

Synthesis of Liquid-Crystalline Polymethacrylates

Synthesis of Novel Schiff Bases

- Field : Organic Chemistry

- Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .

- Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .

- Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .

- Field : Polymer Chemistry

- Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

- Field : Organic Chemistry

- Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

Synthesis of Trifluoromethyl Ethers

Synthesis of Liquid-Crystalline Polymethacrylates

Synthesis of Novel Schiff Bases

Safety And Hazards

Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .

特性

IUPAC Name |

3-bromo-2-iodo-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFWOKSZXAIZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)

![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2686295.png)

![2'-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2686296.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2686301.png)

![N-methyl-1-(3-propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2686302.png)

![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)